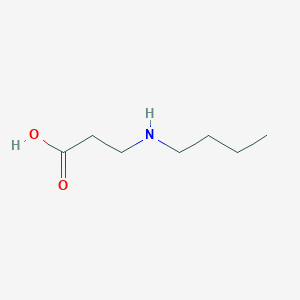

3-(Butylamino)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

77390-89-7 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

3-(butylamino)propanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-2-3-5-8-6-4-7(9)10/h8H,2-6H2,1H3,(H,9,10) |

InChI Key |

BTKUVAFAEJMOIG-UHFFFAOYSA-N |

SMILES |

CCCCNCCC(=O)O |

Canonical SMILES |

CCCCNCCC(=O)O |

sequence |

X |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with ethanol in toluene using p-toluenesulfonic acid (PTSA) at reflux yields ethyl 3-(butylamino)propanoate .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol, PTSA | Toluene, reflux, 4 h | Ethyl 3-(butylamino)propanoate | 65–72% | |

| Methanol, H₂SO₄ | Reflux, 3 h | Methyl 3-(butylamino)propanoate | 58% |

Key observations:

-

Steric hindrance from the butylamino group reduces reaction rates compared to unsubstituted propanoic acids .

-

Prolonged heating (>6 h) may lead to partial decomposition of the amine moiety .

Amide Coupling

The carboxylic acid forms amides via coupling agents. Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) in acetonitrile facilitates reactions with primary amines (e.g., benzylamine) :

| Coupling Agent | Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| DCC/NHS | Benzylamine | 0°C → RT, 14 h | N-Benzyl-3-(butylamino)propanamide | 78% | |

| EDC/HOBt | Cyclohexylamine | RT, 12 h | N-Cyclohexyl derivative | 65% |

Mechanistic note: The reaction proceeds via an active ester intermediate, confirmed by ¹H NMR monitoring .

Salt Formation

The butylamino group reacts with acids to form stable salts. Hydrochloride salts are commonly isolated for pharmaceutical applications :

| Acid | Conditions | Product | Solubility | Source |

|---|---|---|---|---|

| HCl (gaseous) | Ethanol, 0°C, 1 h | 3-(Butylamino)propanoic acid hydrochloride | 220 mg/mL (H₂O) | |

| Trifluoroacetic | Dichloromethane, RT | Trifluoroacetate salt | Hygroscopic |

Oxidation

The amine group resists oxidation under mild conditions but forms N-oxide derivatives with peracetic acid :

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 3-(butylamino)propan-1-ol, though competing side reactions occur :

| Reagent | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 h | 3-(Butylamino)propan-1-ol | 42% | Requires strict anhydrous conditions |

Substitution at the Amine Group

The secondary amine undergoes alkylation and acylation:

-

Alkylation : Reacts with methyl iodide in DMF to form a tertiary ammonium salt .

-

Acylation : Acetyl chloride in pyridine yields N-acetyl-3-(butylamino)propanoic acid .

pH-Dependent Behavior

The compound exhibits zwitterionic properties in aqueous solution. The carboxylic acid (pKa ≈ 4.7) and amine (pKa ≈ 9.1) groups influence reactivity :

| pH Range | Dominant Form | Reactivity Profile |

|---|---|---|

| <4 | Cationic (protonated amine) | Electrophilic substitution favored |

| 4–9 | Zwitterion | Low solubility in organic solvents |

| >9 | Anionic (deprotonated carboxylic) | Nucleophilic acyl substitution |

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 210°C, with primary degradation pathways involving decarboxylation and amine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.